molecular formula C12H15NO4 B1600035 Tert-butyl 3-formyl-4-hydroxyphenylcarbamate CAS No. 402826-43-1

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate

Cat. No.: B1600035
CAS No.: 402826-43-1
M. Wt: 237.25 g/mol
InChI Key: ZIRPXIWFPWEAQR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-formyl-4-hydroxyphenylcarbamate typically involves the protection of amine groups using carbamates. One common method is the use of tert-butyloxycarbonyl (Boc) protecting groups, which can be installed and removed under relatively mild conditions . The synthesis may involve the reaction of an amine with di-tert-butyl dicarbonate to form the Boc-protected amine, followed by further reactions to introduce the formyl and hydroxyphenyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of carbamate synthesis and protection group chemistry are likely to be applied on a larger scale with appropriate optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: The major product is a ketone or aldehyde.

    Reduction: The major product is an alcohol.

    Substitution: The major products are ethers or esters, depending on the reagents used.

Scientific Research Applications

Organic Synthesis

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate serves as a building block in organic synthesis. Its functional groups allow it to participate in various reactions, including:

  • Oxidation : The hydroxyl group can be oxidized to form a carbonyl group.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : The hydroxyl group can engage in substitution reactions to create ethers or esters.

These reactions are crucial for synthesizing more complex molecules used in pharmaceuticals and other fine chemicals.

Medicinal Chemistry

The compound's structure suggests potential biological activity , particularly in the development of pharmaceuticals. Preliminary studies indicate that it may possess:

  • Antioxidant properties : The phenolic structure can scavenge free radicals.
  • Anti-inflammatory effects : It may inhibit inflammatory pathways.
  • Antimicrobial activity : Its reactivity with biological targets suggests potential use against pathogens .

A notable study investigated its role in preventing amyloid beta aggregation, which is significant in Alzheimer's disease research. The compound demonstrated moderate protective effects on astrocytes against amyloid beta-induced toxicity .

Case Study 1: Synthesis of Bioactive Molecules

In one research scenario, this compound was utilized as an intermediate in synthesizing bioactive compounds targeting cancer cells. The synthesis involved several steps where the compound was modified to enhance its efficacy against specific cancer types. The final products exhibited significant cytotoxicity against tumor cell lines, indicating the compound's utility in drug development .

Case Study 2: Antioxidant Activity Assessment

Another study focused on assessing the antioxidant activity of this compound. Various assays demonstrated that the compound could effectively reduce oxidative stress markers in vitro. This finding supports its potential application as a therapeutic agent for oxidative stress-related diseases .

Industrial Applications

In the industrial sector, this compound is positioned as a precursor for the synthesis of various fine chemicals and pharmaceuticals. Its ability to undergo multiple chemical transformations makes it suitable for large-scale production processes aimed at creating complex organic compounds.

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-4-hydroxyphenylcarbamate involves the protection of amine groups through the formation of carbamates. The Boc protecting group is stable under a variety of conditions but can be removed using strong acids such as trifluoroacetic acid (TFA). The removal of the Boc group generates a tert-butyl carbocation, which is stabilized by resonance and undergoes decarboxylation to release carbon dioxide .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Used as a protecting group for amines.

    tert-Butyl 4-hydroxyphenylcarbamate: Similar structure but lacks the formyl group.

    tert-Butyl 3-formylphenylcarbamate: Similar structure but lacks the hydroxy group.

Uniqueness

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is unique due to the presence of both formyl and hydroxy groups, which provide additional functionalization options for further chemical modifications. This dual functionality makes it a versatile intermediate in organic synthesis.

Biological Activity

Tert-butyl 3-formyl-4-hydroxyphenylcarbamate is a chemical compound with significant potential in medicinal chemistry, particularly noted for its biological activities. With a molecular formula of C13H17N1O4 and a molecular weight of approximately 237.26 g/mol, this compound features a tert-butyl group, a formyl group, and a hydroxyphenyl moiety. These structural characteristics contribute to its unique properties and potential therapeutic applications.

Anti-inflammatory Properties

Research indicates that this compound exhibits notable anti-inflammatory effects. Preliminary studies suggest it may interact with enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines such as TNF-α. This interaction could provide a basis for its application in treating inflammatory diseases.

Antioxidant Activity

In addition to its anti-inflammatory properties, this compound may possess antioxidant capabilities. Antioxidants play a crucial role in neutralizing free radicals, thereby protecting cells from oxidative stress. The presence of the hydroxy group in the structure is often associated with enhanced antioxidant activity, which could be beneficial in various therapeutic contexts.

Cancer Therapeutics

Emerging evidence suggests that this compound could have applications in cancer therapy . It has shown potential in inhibiting specific cancer cell lines, indicating its ability to interfere with cancer cell proliferation or survival mechanisms. Such activities warrant further investigation into its efficacy as an anticancer agent.

The precise mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Binding Affinity : The compound may exhibit binding affinity with various biological targets, including enzymes and receptors involved in inflammation and cell signaling pathways. This binding could modulate their activity and lead to therapeutic effects.
  • Cell Signaling Modulation : By influencing cellular signaling pathways, the compound may alter the expression of genes associated with inflammation and cancer progression .

Case Studies and Experimental Data

Several studies have explored the biological activity of this compound:

  • In Vitro Studies : Laboratory experiments have demonstrated that this compound can reduce cell death induced by inflammatory agents like Aβ 1-42 in astrocyte cultures. It showed a moderate protective effect, improving cell viability significantly when co-administered with Aβ 1-42 .
Study TypeFindingsReference
In VitroIncreased astrocyte viability against Aβ 1-42 toxicity
In VivoModerate protective effects observed; however, bioavailability issues noted
Cytokine ProductionDecreased TNF-α levels in treated cells compared to controls

Summary of Experimental Results

The following table summarizes key findings from various studies on the biological activity of this compound:

Biological ActivityObserved EffectReference
Anti-inflammatoryReduction in TNF-α production
AntioxidantPotential to neutralize free radicals
Cancer therapyInhibition of specific cancer cell lines

Properties

IUPAC Name

tert-butyl N-(3-formyl-4-hydroxyphenyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-12(2,3)17-11(16)13-9-4-5-10(15)8(6-9)7-14/h4-7,15H,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIRPXIWFPWEAQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60461294
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402826-43-1
Record name Carbamic acid, (3-formyl-4-hydroxyphenyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60461294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.